

# Chemical structure and synthesis of Desformylflustrabromine HCl

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## Compound of Interest

Compound Name: *Desformylflustrabromine hydrochloride*

Cat. No.: *B15619852*

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An In-depth Technical Guide to Desformylflustrabromine HCl: Chemical Structure and Synthesis

## Introduction

**Desformylflustrabromine hydrochloride** (dFBr HCl) is a marine alkaloid originally isolated from the bryozoan *Flustra foliacea*. It has garnered significant interest within the scientific community as a potent and selective positive allosteric modulator (PAM) of  $\alpha 4\beta 2$  nicotinic acetylcholine receptors (nAChRs).<sup>[1][2]</sup> These receptors are widely distributed in the central nervous system and are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and autism.<sup>[3]</sup> As a PAM, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor itself, offering a promising therapeutic strategy with potentially fewer side effects than direct agonists.<sup>[4][5]</sup> This guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols related to Desformylflustrabromine HCl.

## Chemical Structure

Desformylflustrabromine HCl is the hydrochloride salt of a brominated indole alkaloid.<sup>[1][6]</sup> Its chemical formula is  $C_{16}H_{21}BrN_2 \cdot HCl$ , and it has a molecular weight of 357.72 g/mol.<sup>[2]</sup> The core structure consists of a 6-bromoindole moiety substituted at the 2-position with a 2-

methylbut-3-en-2-yl (prenyl) group and at the 3-position with an N-methylethanamine side chain.

Systematic Name: {2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]ethyl}

(methyl)amine;hydrochloride[7] Alternate Name: 6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanamine hydrochloride[2]

## Physicochemical Properties

The physicochemical properties of Desformylflustrabromine HCl are summarized in the table below. The hydrochloride salt form enhances its water solubility, which is crucial for experimental and potential therapeutic applications.[1][6]

Property	Value	Reference(s)
CAS Number	951322-11-5	[7]
Molecular Formula	C <sub>16</sub> H <sub>21</sub> BrN <sub>2</sub> ·HCl	[2]
Molecular Weight	357.72 g/mol	[7]
Appearance	Solid Powder	[7]
Purity	≥98%	[7]
Solubility	H <sub>2</sub> O: 5 mg/mL (13.98 mM); DMSO: ≥105 mg/mL (293.53 mM)	[7]
Storage	Dry, dark, and at -20°C for long-term storage	[7]

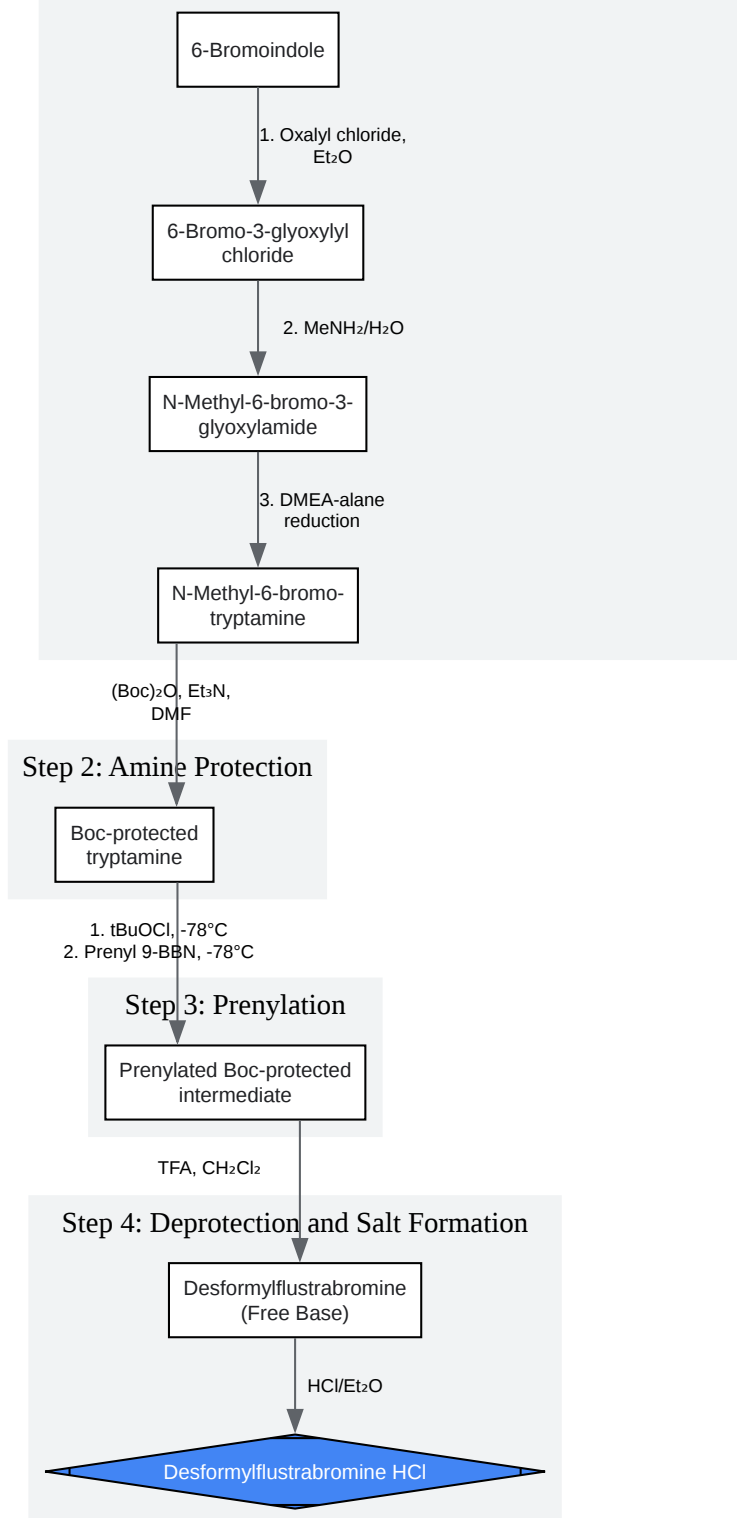
## Synthesis of Desformylflustrabromine HCl

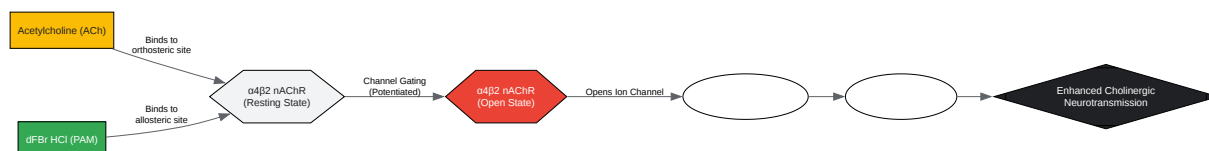
The synthesis of Desformylflustrabromine HCl has been described in the literature, providing a reliable method for obtaining this compound for research purposes.[6][8] The process begins with 6-bromoindole and proceeds through several key steps to construct the final molecule.

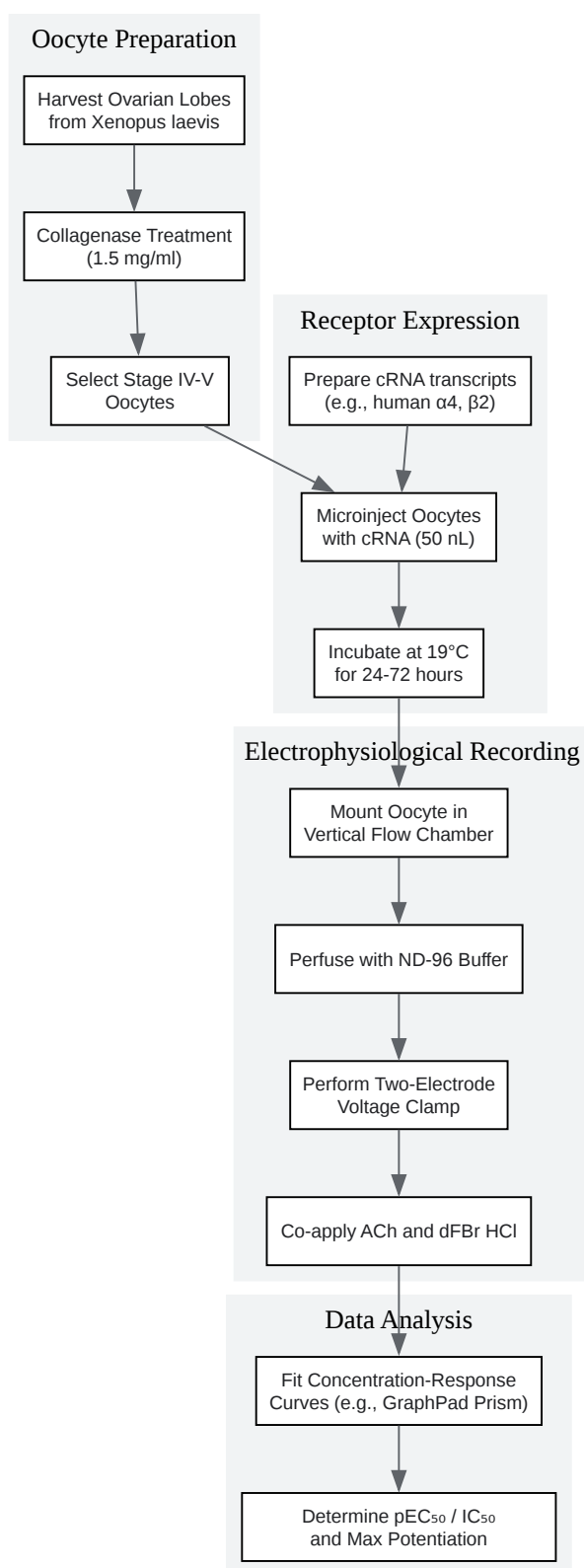
## Synthetic Workflow

The overall synthetic strategy involves the initial formation of a tryptamine intermediate, followed by protection of the amine, introduction of the prenyl group, and subsequent deprotection and salt formation.

## Step 1: Tryptamine Formation (Speeter/Anthony Synthesis)







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